molecular formula C10H18N2O B2755434 1-(Cyclopropylmethyl)piperidine-4-carboxamide CAS No. 380423-99-4

1-(Cyclopropylmethyl)piperidine-4-carboxamide

Cat. No.: B2755434
CAS No.: 380423-99-4
M. Wt: 182.267
InChI Key: JIKNRAPZNYUWLB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxamide typically involves the following steps:

    Carboxamidation: The conversion of the piperidine derivative to the carboxamide form.

One common synthetic route involves the reaction of cyclopropylmethyl bromide with piperidine, followed by the introduction of a carboxamide group using appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of antiviral and antimicrobial agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Industry: It serves as a building block for the synthesis of various pharmaceutical compounds.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

    N-(Cyclopropylmethyl)piperidine-4-carboxamide: Similar in structure but may have different biological activities.

    Piperidine-4-carboxamide: Lacks the cyclopropylmethyl group, which may affect its pharmacological properties.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-10(13)9-3-5-12(6-4-9)7-8-1-2-8/h8-9H,1-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKNRAPZNYUWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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